molecular formula C24H18N4O B1671985 Go-6976 CAS No. 136194-77-9

Go-6976

Cat. No. B1671985
M. Wt: 378.4 g/mol
InChI Key: VWVYILCFSYNJHF-UHFFFAOYSA-N
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Patent
US05489608

Procedure details

36 mg (1.2 mmole) sodium hydride (80% in mineral oil) are suspended under an atmosphere of nitrogen in 50 mL dry dimethylformamide and 365 mg (1 mmole) 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole added portionwise thereto at ambient temperature. After subsidence of the gas evolution, stirring is continued for 1 hour at 20° C. 0.08 mL (1.25 mmole) methyl iodide is then added thereto and stirring continued for 16 hours at ambient temperature. The solvent is distilled off in a vacuum and the residue is chromatographed on silica gel with toluene/ethanol (95:5 v/v). The fraction with an Rf of 0.3 in dichloromethane/methanol (95:5 v/v) is isolated and recrystallized from tetrahydrofuran. 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole is obtained in the form of pale yellow crystals which decompose above 270° C.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5][CH2:6][N:7]1[C:19]2[C:18]3[NH:20][C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=4[C:17]=3[C:16]3[C:27](=[O:30])[NH:28][CH2:29][C:15]=3[C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)#[N:4].[CH3:31]I>CN(C)C=O>[C:3]([CH2:5][CH2:6][N:7]1[C:19]2[C:18]3[N:20]([CH3:31])[C:21]4[CH:22]=[CH:23][CH:24]=[CH:25][C:26]=4[C:17]=3[C:16]3[C:27](=[O:30])[NH:28][CH2:29][C:15]=3[C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
36 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
365 mg
Type
reactant
Smiles
C(#N)CCN1C2=CC=CC=C2C=2C3=C(C4=C(C12)NC=1C=CC=CC14)C(NC3)=O
Step Three
Name
Quantity
0.08 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
After subsidence of the gas evolution, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 16 hours at ambient temperature
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off in a vacuum
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel with toluene/ethanol (95:5 v/v)
CUSTOM
Type
CUSTOM
Details
The fraction with an Rf of 0.3 in dichloromethane/methanol (95:5 v/v) is isolated
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)CCN1C2=CC=CC=C2C=2C3=C(C4=C(C12)N(C=1C=CC=CC14)C)C(NC3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.